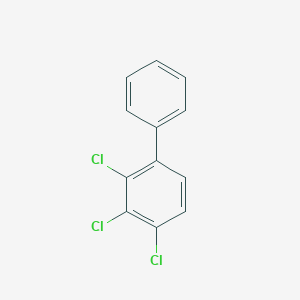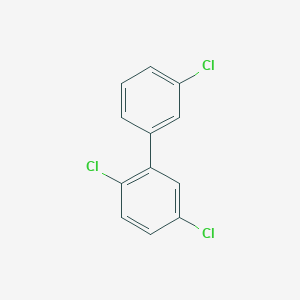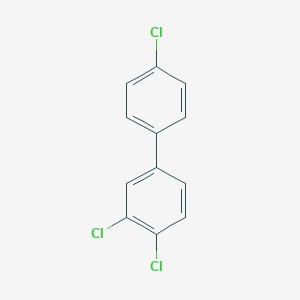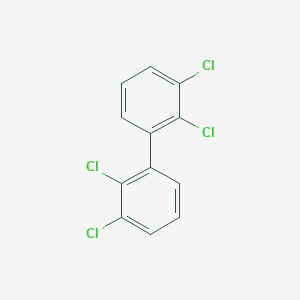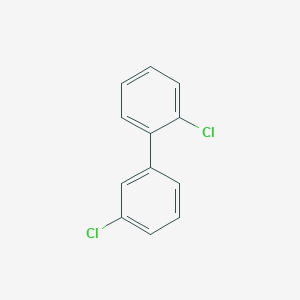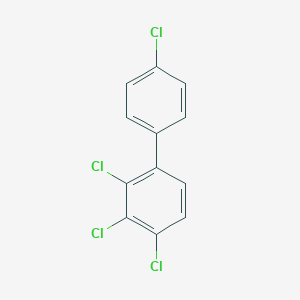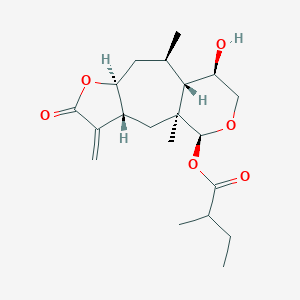![molecular formula C10H10 B164918 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene CAS No. 125510-65-8](/img/structure/B164918.png)
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene (MCP) is a cyclopropene-based compound that has gained significant attention in scientific research due to its unique chemical properties. MCP is a potent inhibitor of ethylene receptors, which play a crucial role in regulating plant growth and development.
Mechanism Of Action
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene inhibits ethylene receptors by binding to the receptor site, preventing ethylene from binding and activating the receptor. This results in a reduction in ethylene signaling, leading to changes in plant growth and development.
Biochemical And Physiological Effects
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to have various biochemical and physiological effects on plants. It has been reported to delay fruit ripening, increase shelf life, and improve the quality of fruits and vegetables. Additionally, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to enhance plant tolerance to abiotic stress, such as drought and salinity. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has also been shown to affect plant hormone levels, including auxin, cytokinin, and gibberellin, which play crucial roles in regulating plant growth and development.
Advantages And Limitations For Lab Experiments
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit ethylene receptors with high specificity. However, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has some limitations, including its high cost and limited availability.
Future Directions
1. Further investigation of the molecular mechanism of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene inhibition of ethylene receptors.
2. Development of new synthetic methods for 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene production to reduce costs and increase availability.
3. Investigation of the effects of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene on other plant hormones and their interactions.
4. Investigation of the effects of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene on plant-microbe interactions.
5. Investigation of the potential use of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene in crop improvement and stress tolerance.
In conclusion, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene is a potent inhibitor of ethylene receptors that has gained significant attention in scientific research due to its unique chemical properties. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been extensively studied in the field of plant biology and has been shown to have various applications in crop improvement and stress tolerance. Further research is needed to fully understand the mechanism of action and potential applications of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene.
Synthesis Methods
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene can be synthesized using several methods, including the reaction of 1-methylcyclopropene with 2-bromo-1-phenylacetylene, followed by the reaction with lithium diisopropylamide. Another method involves the reaction of 2-bromo-1-phenylacetylene with 1-methylcyclopropene, followed by the reaction with lithium diisopropylamide. Both methods have been reported to yield 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene with high purity and yield.
Scientific Research Applications
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been extensively studied in the field of plant biology due to its ability to inhibit ethylene receptors. Ethylene is a plant hormone that regulates various physiological processes, including seed germination, fruit ripening, and senescence. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to delay fruit ripening, increase shelf life, and improve the quality of fruits and vegetables. Additionally, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to enhance plant tolerance to abiotic stress, such as drought and salinity.
properties
CAS RN |
125510-65-8 |
|---|---|
Product Name |
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene |
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene |
InChI |
InChI=1S/C10H10/c1-9(3-4-9)7-8-10(2)5-6-10/h3-6H,1-2H3 |
InChI Key |
GNRUGGSUPUVVPM-UHFFFAOYSA-N |
SMILES |
CC1(C=C1)C#CC2(C=C2)C |
Canonical SMILES |
CC1(C=C1)C#CC2(C=C2)C |
synonyms |
Cyclopropene, 3,3-(1,2-ethynediyl)bis[3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
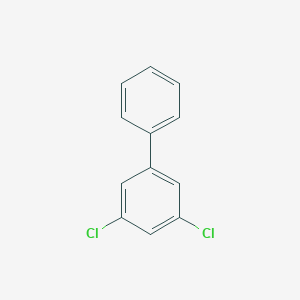
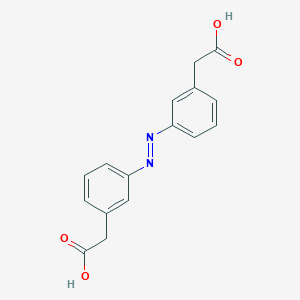
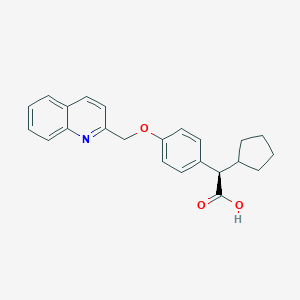
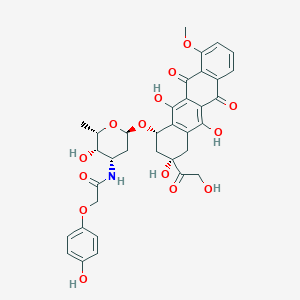
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
